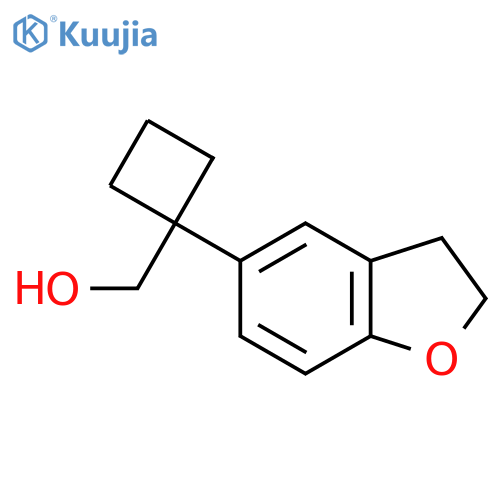

Cas no 1893829-03-2 (1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol)

1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol

- [1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol

- EN300-1819752

- 1893829-03-2

-

- インチ: 1S/C13H16O2/c14-9-13(5-1-6-13)11-2-3-12-10(8-11)4-7-15-12/h2-3,8,14H,1,4-7,9H2

- InChIKey: VCVGHLPMSSTHGK-UHFFFAOYSA-N

- ほほえんだ: OCC1(C2C=CC3=C(CCO3)C=2)CCC1

計算された属性

- せいみつぶんしりょう: 204.115029749g/mol

- どういたいしつりょう: 204.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819752-0.05g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 0.05g |

$959.0 | 2023-09-19 | ||

| Enamine | EN300-1819752-0.1g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 0.1g |

$1005.0 | 2023-09-19 | ||

| Enamine | EN300-1819752-5.0g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1819752-2.5g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 2.5g |

$2240.0 | 2023-09-19 | ||

| Enamine | EN300-1819752-0.5g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 0.5g |

$1097.0 | 2023-09-19 | ||

| Enamine | EN300-1819752-1.0g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1819752-10g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 10g |

$4914.0 | 2023-09-19 | ||

| Enamine | EN300-1819752-0.25g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 0.25g |

$1051.0 | 2023-09-19 | ||

| Enamine | EN300-1819752-10.0g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1819752-1g |

[1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutyl]methanol |

1893829-03-2 | 1g |

$1142.0 | 2023-09-19 |

1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol 関連文献

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

3. Book reviews

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanolに関する追加情報

Introduction to 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol (CAS No. 1893829-03-2)

1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. With the CAS number 1893829-03-2, this molecule has garnered attention due to its unique structural features and potential biological activities. The compound belongs to a class of heterocyclic derivatives that often exhibit promising pharmacological properties, making it a valuable candidate for further investigation in medicinal chemistry.

The molecular structure of 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol consists of a cyclobutylmethyl moiety linked to a 2,3-dihydro-1-benzofuran scaffold. This particular arrangement of functional groups suggests potential interactions with biological targets, which is a key consideration in the development of novel therapeutic agents. The benzofuran ring is known for its presence in various bioactive molecules, often contributing to their pharmacological effects.

In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The cyclobutylmethyl group in 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol adds an additional layer of complexity to its chemical profile, potentially influencing its interactions with biological targets and overall biological activity.

One of the most compelling aspects of 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol is its potential as a lead compound for drug development. Researchers have been particularly interested in its ability to modulate specific enzymatic pathways and receptor interactions. For instance, studies have suggested that derivatives of this compound may interact with enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. This makes it a promising candidate for further exploration in the context of metabolic disorders.

The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol presents an interesting challenge due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for detailed pharmacological studies. Modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in facilitating the construction of the benzofuran and cyclobutylmethyl moieties.

Recent research has also highlighted the importance of stereochemistry in determining the biological activity of heterocyclic compounds. The stereochemical configuration at the carbon atoms adjacent to the benzofuran ring and the cyclobutylmethyl group can significantly influence the compound's interactions with biological targets. Therefore, understanding and controlling these stereochemical aspects is crucial for optimizing the pharmacological properties of 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol.

In addition to its potential therapeutic applications, 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol has also attracted attention due to its role as an intermediate in more complex synthetic schemes. Its unique structural features make it a versatile building block for constructing larger and more intricate molecules. This has implications not only for drug development but also for materials science and other areas where complex molecular architectures are desired.

The future direction of research on 1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol is likely to focus on expanding its chemical space through structural modifications and exploring new synthetic routes. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify new derivatives with enhanced biological activity. Furthermore, understanding the mechanistic basis of its interactions with biological targets will be crucial for optimizing its therapeutic potential.

In conclusion,1-(2,3-dihydro-1-benzofuran-5-ylicyclobutylmethanol (CAS No. 1893829-03) represents a fascinating compound with significant promise in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its pharmacological properties,this molecule is poised to play an important role in the development of novel therapeutic agents.

1893829-03-2 (1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol) 関連製品

- 868732-30-3(7-Bromo-3,3-dimethyl-chroman-4-one)

- 2138337-10-5(3-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine)

- 95769-79-2(3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid)

- 736936-34-8(4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate)

- 1261678-10-7(3-Iodo-2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)

- 61798-04-7(1,3-diaminopropan-2-one dihydrochloride)

- 2172225-31-7(3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid)

- 433939-93-6(tert-butyl N-(4-cyano-3,5-difluorophenyl)methylcarbamate)

- 2229071-33-2(2-methyl-4-2-(pyrrolidin-1-yl)phenylbutan-2-amine)

- 1016530-34-9((2-Ethoxyphenyl)methanethiol)